1-(3-Aminoazetidin-1-yl)ethanone hydrochloride
Overview
Description
1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A crucial aspect of the scientific research applications of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is its use in the synthesis and characterization of novel compounds. Researchers have developed various methods to synthesize and characterize new molecules using this compound or similar compounds as starting materials. For instance, novel derivatives have been synthesized for their potential antimicrobial properties, showing the compound's versatility as a precursor in medicinal chemistry (Yang, 2009).
Antimicrobial and Antifungal Activities
The synthesized compounds derived from this compound have been evaluated for their antimicrobial and antifungal activities. Several studies report the successful application of these compounds in inhibiting the growth of various bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Notably, derivatives of azetidinone, including those synthesized from this compound, have exhibited significant antibacterial and antifungal properties, highlighting their relevance in pharmaceutical research (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Anticancer Research
Another pivotal application of this compound is in anticancer research. Compounds synthesized from this chemical have shown promising anticancer activities in preliminary studies. For instance, novel anilino-3H-pyrrolo[3,2-f]quinoline derivatives, related structurally to this compound, demonstrated high antiproliferative activity, suggesting potential as anti-cancer agents. These compounds act through mechanisms such as DNA intercalation, topoisomerase II inhibition, and cell cycle arrest, providing insights into new therapeutic pathways for cancer treatment (Via, Gia, Gasparotto, & Ferlin, 2008).
Corrosion Inhibition
Interestingly, derivatives of this compound have found applications beyond the pharmaceutical industry, such as in corrosion inhibition. Compounds synthesized from this chemical have been evaluated as corrosion inhibitors for mild steel in corrosive environments, showcasing their potential in industrial applications. The study of such inhibitors is complemented by density functional theory (DFT) calculations, providing a deeper understanding of the relationship between molecular structure and inhibitory efficiency (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHPSIERFKZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.